CBR-470-1 Exhibits Superior NRF2 Activation Potency Compared to TBHQ and AI-1 in ARE-LUC Reporter Assays
CBR-470-1 activates NRF2-dependent transcription with an EC50 of 962 nM in the IMR32 neuroblastoma ARE-LUC reporter assay, demonstrating greater potency than the commonly used NRF2 activators tert-butylhydroquinone (TBHQ; EC50 5-12 μM) and AI-1 (ARE Inducer-1; EC50 2.7 μM) [1][2][3].
| Evidence Dimension | NRF2 Transcriptional Activation Potency (EC50) |
|---|---|
| Target Compound Data | 962 nM |
| Comparator Or Baseline | TBHQ: 5-12 μM; AI-1: 2.7 μM |
| Quantified Difference | CBR-470-1 is ~3-fold more potent than AI-1 and ~5-12 fold more potent than TBHQ. |
| Conditions | IMR32 neuroblastoma cells transfected with an ARE-dependent luciferase (ARE-LUC) reporter, treated for 24 h. |
Why This Matters
Higher potency allows for use of lower compound concentrations, which can reduce the likelihood of off-target effects and cytotoxicity in cell-based assays.
- [1] CBR-470-1 Product Database. PeptideDB. EC50 of 962 nM in ARE-LUC reporter assay. View Source
- [2] Extended Data Figure 1. Nature. 2018. Concentration-response of TBHQ and AI-1. View Source
- [3] A Small-Molecule Inducer of the Antioxidant Response Element. Cell. 2010. AI-1 EC50 of 2.7 μM. View Source
